molecular formula C14H13N5O2 B2912334 5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415563-45-8

5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2912334
CAS No.: 2415563-45-8
M. Wt: 283.291
InChI Key: KYFBINPQRYAHAY-UHFFFAOYSA-N
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Description

5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a synthetic heterocyclic compound designed for research purposes. Its molecular structure incorporates a pyridopyrimidine moiety fused to an octahydropyrrolopyrrole-dione system, a scaffold of significant interest in medicinal chemistry . Pyrrolopyridine and related fused heterocycles are frequently investigated for their diverse biological activities and potential as key intermediates in developing pharmacologically active molecules . For instance, similar molecular frameworks have been studied for their potential interactions with various kinase enzymes and other biological targets relevant to disease research . This compound is provided to the scientific community as a high-purity chemical tool to facilitate exploratory research and early-stage drug discovery efforts. Researchers are encouraged to conduct their own experiments to determine this compound's specific properties, mechanism of action, and potential applications in their biological or chemical systems. This product is intended for laboratory research by trained professionals. It is strictly marked "For Research Use Only” (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(2-methylpyrido[3,4-d]pyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-7-16-11-4-15-3-2-8(11)12(17-7)19-5-9-10(6-19)14(21)18-13(9)20/h2-4,9-10H,5-6H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFBINPQRYAHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N3CC4C(C3)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves several steps. One common method includes the condensation of 2-methylpyrido[3,4-d]pyrimidine with a suitable pyrrole derivative under specific reaction conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF). The mixture is then heated to promote cyclization and formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can result in the arrest of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure Variations

The 1,3-DPP core distinguishes this compound from its isomer, pyrrolo[3,4-c]pyrrole-1,4-dione (1,4-DPP). Polymers based on 1,3-DPP exhibit higher LUMO levels (≈−3.5 eV) compared to 1,4-DPP derivatives (≈−4.0 eV), which improves open-circuit voltage (Voc) in solar cells by reducing energy losses .

Substituent Effects

  • 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione : Features a benzyl substituent instead of methylpyridopyrimidinyl. The benzyl group increases steric bulk, reducing crystallinity and charge carrier mobility (hole mobility: <0.01 cm²/V·s). Its LUMO is ≈−3.3 eV, slightly higher than the target compound, as benzyl is less electron-withdrawing .
  • Quaterthiophene-1,3-DPP Copolymers : These polymers achieve hole mobilities up to 0.013 cm²/V·s, attributed to enhanced π-stacking from the thiophene units. Their LUMO (−3.5 eV) aligns well with fullerene acceptors in BHJs .
  • Cyclopropyl- and Oxadiazole-Substituted Derivatives : Compounds like 2-benzyl-5-(1-cyclopropyl-2-oxopyrrolidin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione introduce flexible or polar groups, improving solubility but compromising charge transport .

Electronic and Charge Transport Properties

Table 1: Key Properties of 1,3-DPP Derivatives

Compound Name Substituent LUMO (eV) Hole Mobility (cm²/V·s) Application
5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-1,3-DPP Methylpyridopyrimidinyl ≈−3.7* 0.008–0.015* OTFTs, BHJ Solar Cells
2-Benzyl-1,3-DPP Benzyl −3.3 <0.01 Intermediate Synthesis
Quaterthiophene-1,3-DPP Copolymer Thiophene −3.5 0.013 BHJ Solar Cells
1,4-DPP-Based Polymers N/A −4.0 0.1–1.0 High-Mobility OTFTs

*Estimated based on substituent effects .

The methylpyridopyrimidinyl group in the target compound likely reduces the LUMO to ≈−3.7 eV, enhancing electron affinity for efficient charge separation in BHJs. However, hole mobility (≈0.008–0.015 cm²/V·s) remains lower than 1,4-DPP polymers (0.1–1.0 cm²/V·s) due to reduced crystallinity .

Application-Specific Performance

Organic Photovoltaics

In BHJ solar cells, the target compound’s LUMO alignment with common acceptors (e.g., PCBM, LUMO ≈−4.0 eV) ensures sufficient driving force for exciton dissociation. Its higher LUMO compared to 1,4-DPP derivatives may increase Voc by ≈0.2–0.3 V, though at the expense of reduced short-circuit current (Jsc) due to a wider bandgap .

Organic Thin-Film Transistors

While 1,3-DPP derivatives generally exhibit lower mobilities than 1,4-DPP analogues, the methylpyridopyrimidinyl group’s planar structure improves molecular packing, enabling moderate p-type performance (mobility ≈0.01 cm²/V·s) suitable for flexible electronics .

Biological Activity

The compound 5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₈N₄O₂
  • Molecular Weight : 298.34 g/mol
  • IUPAC Name : this compound

The structure of this compound features a pyrido-pyrimidine moiety fused with an octahydropyrrolo framework, which contributes to its unique biological profile.

Antiviral Properties

Research indicates that derivatives of octahydropyrrolo compounds exhibit significant antiviral activity. For instance, compounds similar to this compound have shown efficacy against retroviral infections such as HIV. The mechanism involves the inhibition of CCR5 receptor interactions, which are crucial for viral entry into host cells .

Receptor Affinity

Studies have demonstrated that related compounds possess high affinity for dopamine D3 receptors. For example, a series of 1,2,4-triazolyl octahydropyrrolo derivatives exhibited pKi values indicating strong binding affinity (DA D3 pKi = 8.4) and selectivity over other receptors . This suggests potential applications in treating neuropsychiatric disorders.

Case Studies and Research Findings

  • Antiviral Efficacy :
    • A study highlighted the use of octahydropyrrolo derivatives in treating HIV-related conditions. The compounds demonstrated effective inhibition of CCR5 receptor-mediated viral entry in vitro .
  • Neuroscience Applications :
    • Research on dopamine receptor antagonists revealed that octahydropyrrolo derivatives could modulate dopaminergic signaling pathways effectively. This has implications for developing treatments for conditions like schizophrenia and addiction .
  • Pharmacokinetics :
    • Pharmacokinetic studies have shown that these compounds are metabolized efficiently in vivo with favorable bioavailability profiles. For instance, a derivative was noted to maintain significant plasma concentrations over extended periods post-administration .

Data Tables

Activity TypeCompound DerivativeMechanism of ActionReference
AntiviralOctahydropyrroloCCR5 receptor inhibition
Dopamine ReceptorTriazolyl variantD3 receptor antagonist
PharmacokineticsGeneral derivativeHigh bioavailability

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